Metadoxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

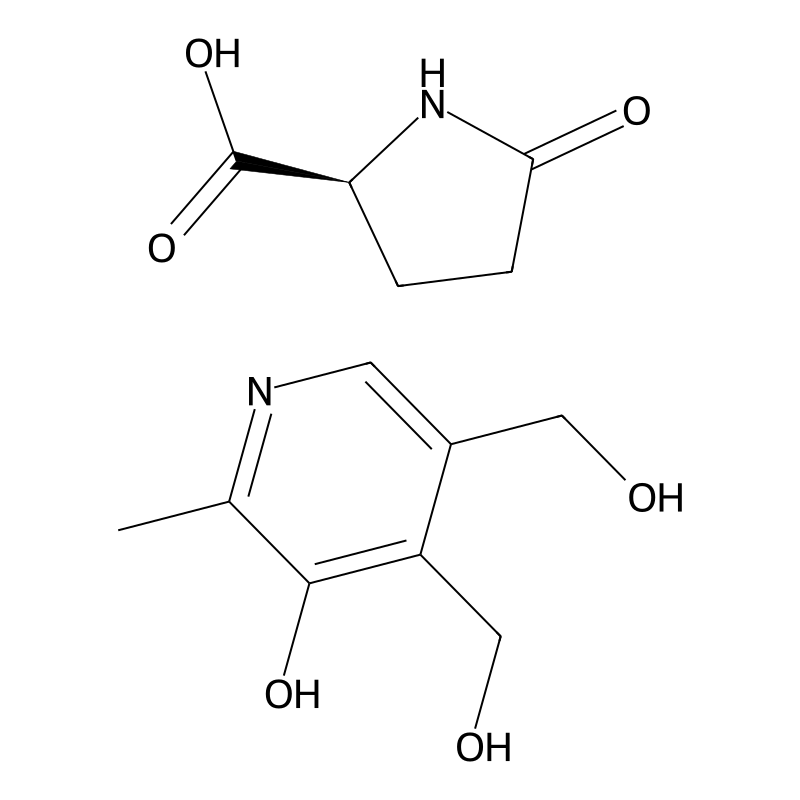

Metadoxine (CAS: 74536-44-0) is a defined, equimolar ion-pair compound formed from pyridoxine (Vitamin B6) and pyrrolidone carboxylate (PCA). It is primarily utilized in research and development contexts related to liver function, particularly in models of alcoholic and non-alcoholic fatty liver disease. Unlike a simple mixture of its components, the specific ionic interaction in Metadoxine is understood to confer distinct pharmacological properties, including accelerated ethanol metabolism and hepatoprotective effects. These attributes are central to its procurement rationale over its individual constituents or other hepatoprotective agents.

References

- [1] What is the mechanism of Metadoxine? Patsnap Synapse. Published July 17, 2024.

- [10] Czuczy M, Papp M, Szabó I, et al. The beneficial effect of metadoxine (Pyridoxine-pyrrolidone-carboxylate) in the treatment of fatty liver diseases. Cent Eur J Med. 2009;4(1):64-74.

- [12] Caballeria J, Pares A, Bru C, et al. Metadoxine in the treatment of acute and chronic alcoholism: a review. Gen Pharmacol. 1998;30(5):627-631.

- [18] Hrosh M, Vasyuk V, Hunchak V, Hroshovyi T. Physical-chemical properties and the reactivity of pyridoxine and pyrrolidone carboxylate and their protolytic forms. Ukr Biokhim Zh. 2016;88(1):101-108.

Procuring Metadoxine over a simple physical mixture of pyridoxine and pyrrolidone carboxylate (PCA) is justified by evidence of its distinct pharmacological behavior as a single chemical entity. The ion-pair structure is not merely a delivery method but is key to its synergistic activity, which is superior to the separate administration of its components. For instance, while pyridoxine alone is ineffective at preventing the locomotor stimulant effects of low-dose ethanol in mice, Metadoxine produces a dose-related prevention of this effect, an action attributed to the PCA component being delivered in concert with pyridoxine. This demonstrates that the specific salt form provides functional properties in preclinical models that are not replicated by its individual constituents, making a simple mixture an inadequate substitute for applications requiring these specific effects.

References

- [8] Garau B, Fadda F, Melis F, Gelso E, Gessa GL. Metadoxine (pyrrolidone carboxylate of pyridoxine) antagonizes the locomotor-stimulatory effect of ethanol in mice. Alcohol Alcohol. 1992;27(5):501-504.

- [12] Caballeria J, Pares A, Bru C, et al. Metadoxine in the treatment of acute and chronic alcoholism: a review. Gen Pharmacol. 1998;30(5):627-631.

Accelerated Ethanol Clearance: Superior Performance Over Placebo/Standard Care

In a randomized, double-blind, placebo-controlled study, a single 900 mg intravenous dose of Metadoxine significantly accelerated ethanol elimination compared to placebo. Another study comparing Metadoxine plus standard therapy to standard therapy alone showed a 75% greater decrease in blood alcohol concentration over a 2-hour period in the Metadoxine group. This highlights a direct, quantifiable enhancement of metabolic clearance attributable to Metadoxine.

| Evidence Dimension | Decrease in Blood Alcohol Concentration (over 2 hours) |

| Target Compound Data | -105.4 +/- 61.5 mg/dL |

| Comparator Or Baseline | Standard Treatment Alone: -60.1 +/- 38.6 mg/dL |

| Quantified Difference | 75.4% greater reduction |

| Conditions | Randomized, open-label study in 52 acutely intoxicated patients receiving a single 300 mg IV dose of Metadoxine plus standard therapy vs. standard therapy alone. |

For research models of acute alcohol intoxication or studies on accelerated ethanol metabolism, Metadoxine provides a quantifiable and reproducible effect on clearance rates not achievable with placebo.

Superior Hepatoprotection: Preservation of Glutathione (GSH) Levels vs. Toxin-Induced Depletion

Metadoxine demonstrates a significant protective effect against toxin-induced depletion of hepatic glutathione (GSH), a key endogenous antioxidant. In an acetaminophen-induced hepatotoxicity model in mice, Metadoxine administration prevented the depletion of GSH caused by the toxicant. This effect is attributed to both the pyridoxine and pyrrolidone carboxylate components, as PCA is an intermediate in the γ-glutamyl cycle essential for GSH synthesis. The effect of Metadoxine was comparable to that of the standard hepatoprotective agent N-acetylcysteine (NAC) in the same model.

| Evidence Dimension | Preservation of hepatic GSH levels |

| Target Compound Data | Significantly prevents depletion of GSH content in acetaminophen-intoxicated mice. |

| Comparator Or Baseline | Acetaminophen Control Group: Significant depletion of GSH content. |

| Quantified Difference | Metadoxine's effect was comparable to the positive control, N-acetylcysteine (NAC). |

| Conditions | In vivo mouse model of acute hepatotoxicity induced by a single oral dose of acetaminophen (650 mg/kg). |

This makes Metadoxine a suitable agent for studies requiring the mitigation of oxidative stress and preservation of cellular redox balance in the liver, offering performance comparable to the benchmark compound NAC.

Improved Clinical Recovery from Intoxication: Faster Symptom Resolution vs. Placebo

Beyond accelerating ethanol clearance, Metadoxine leads to a more rapid functional recovery from intoxication symptoms. In a placebo-controlled trial, the median time to onset of recovery was 2.46 times faster in the Metadoxine group (0.95 hours) compared to the placebo group (2.34 hours). At the 2-hour mark, the improvement in clinical toxic symptoms was significantly greater with Metadoxine (68% improvement) versus placebo (44% improvement), demonstrating a clear functional benefit.

| Evidence Dimension | Median Time to Onset of Recovery from Intoxication |

| Target Compound Data | 0.95 hours |

| Comparator Or Baseline | Placebo: 2.34 hours |

| Quantified Difference | 2.46x faster recovery |

| Conditions | Double-blind, randomized, multicenter, placebo-controlled trial in 58 patients with acute ethanol intoxication. |

For studies where the rate of functional or behavioral recovery from ethanol exposure is a key endpoint, Metadoxine provides a significant and quantifiable advantage over a control/placebo baseline.

Reference Compound in Models of Accelerated Ethanol Metabolism

Based on its demonstrated ability to significantly increase the clearance rate of ethanol from blood, Metadoxine is the appropriate choice as a positive control or test agent in pharmacokinetic and pharmacodynamic studies focused on accelerating alcohol metabolism. Its quantifiable effect on ethanol half-life provides a reliable benchmark for evaluating novel therapeutic agents or metabolic pathways.

Hepatoprotective Agent in Toxin-Induced Liver Injury Models

Given its capacity to preserve hepatic glutathione (GSH) levels and reduce oxidative stress markers to a degree comparable with N-acetylcysteine (NAC), Metadoxine is well-suited for use in cellular and animal models of toxin-induced liver injury, such as those induced by acetaminophen or carbon tetrachloride. It serves as a robust tool for investigating mechanisms of hepatoprotection and cellular redox homeostasis.

Investigating Functional Recovery from Acute Ethanol Exposure

The evidence showing that Metadoxine significantly shortens the time to clinical recovery from intoxication makes it a valuable tool for neuropharmacological and behavioral research. It can be used in studies designed to dissociate the metabolic clearance of ethanol from its neurobehavioral effects, or to screen for compounds that promote faster functional recovery.

Formulation Development for Fatty Liver Disease Research

Metadoxine has been shown to accelerate the normalization of ultrasonographic changes in alcoholic fatty liver, even in subjects who do not completely abstain from alcohol. This makes it a relevant compound for developing and testing formulations aimed at mitigating or reversing hepatic steatosis in preclinical models of both alcoholic and non-alcoholic fatty liver disease.

References

- [2] Shpilenya LS, Muzychenko AP, Gasbarrini G, Addolorato G. Metadoxine in acute alcohol intoxication: a double-blind, randomized, placebo-controlled study. Alcohol Clin Exp Res. 2002;26(3):340-344.

- [4] Díaz Martínez MC, Díaz Martínez A, Villamil Salcedo V, et al. Efficacy of Metadoxine in the Management of Acute Alcohol Intoxication. J Int Med Res. 2002;30(1):44-51.

- [5] Shpilenya, L. S., et al. "Metadoxine in acute alcohol intoxication: a double-blind, randomized, placebo-controlled study." Alcoholism: Clinical and Experimental Research 26.3 (2002): 340-344.

- [9] Caballería J, Parés A, Brú C, et al. Metadoxine accelerates fatty liver recovery in alcoholic patients: results of a randomized double-blind, placebo-control trial. J Hepatol. 1998;28(1):54-60.

- [11] Reddy N, Ananthram MP, Kumar RN, et al. Metadoxine Versus Placebo for the Treatment of Non-alcoholic Steatohepatitis: A Randomized Controlled Trial. J Clin Exp Hepatol. 2017;7(4):281-286.

- [16] Ebrahimi F, Nili-Ahmadabadi A, Ahmadimoghaddam D, Larki-Harchegani A, Saber-Naeini M, Balali-Dehkordi S. Hepatoprotective Effect of Metadoxine on Acetaminophen-induced Liver Toxicity in Mice. Int J Prev Med. 2018;9:34.

- [17] Gutiérrez-Ruiz MC, Bucio L, Correa A, et al. The therapeutic effect of metadoxine on alcoholic and non-alcoholic steatohepatitis. ResearchGate. Published online January 2001.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Explore Compound Types